1-Diazonio-6-sulfonaphthalen-2-olate

Description

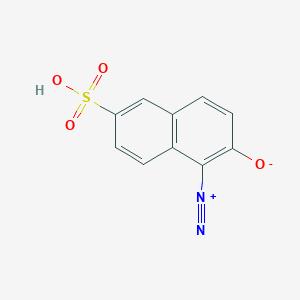

1-Diazonio-6-sulfonaphthalen-2-olate is a diazonium salt derivative of naphthalene, characterized by a positively charged diazonium group (-N₂⁺) at position 1 and a sulfonate (-SO₃⁻) group at position 6 of the naphthalene ring. This compound belongs to a class of aromatic diazonium salts, which are widely used as intermediates in organic synthesis, particularly in azo coupling reactions to produce dyes and pigments . Its structure imparts high reactivity due to the electrophilic nature of the diazonium group, making it valuable for forming covalent bonds with electron-rich aromatic systems. However, diazonium salts are inherently unstable under ambient conditions, requiring low-temperature storage and careful handling to prevent decomposition .

Properties

CAS No. |

20680-44-8 |

|---|---|

Molecular Formula |

C10H6N2O4S |

Molecular Weight |

250.23 g/mol |

IUPAC Name |

1-diazonio-6-sulfonaphthalen-2-olate |

InChI |

InChI=1S/C10H6N2O4S/c11-12-10-8-3-2-7(17(14,15)16)5-6(8)1-4-9(10)13/h1-5H,(H-,13,14,15,16) |

InChI Key |

SELZCHZEHNXKAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+]#N)[O-])C=C1S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Diazonio-6-sulfonaphthalen-2-olate typically involves the diazotization of 6-amino-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions, usually with sodium nitrite and hydrochloric acid, to form the diazonium salt. The reaction conditions must be carefully controlled to ensure the stability of the diazonium group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Diazonio-6-sulfonaphthalen-2-olate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted naphthalenes.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Diazonio-6-sulfonaphthalen-2-olate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound can be used in biochemical assays and as a labeling reagent for proteins and nucleic acids.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-6-sulfonaphthalen-2-olate involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in azo coupling reactions, the compound acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.

Comparison with Similar Compounds

Key Differences :

- Structural Features : This compound (CAS 25956-17-6) contains an azo group (-N=N-) bridging a naphthalene sulfonate and a substituted benzene ring (methoxy-methyl-sulfonated benzene), unlike the diazonium group in 1-Diazonio-6-sulfonaphthalen-2-olate .

- Stability : The azo linkage confers greater thermal and photochemical stability compared to diazonium salts, making it suitable for applications in food dyes (e.g., Acid Food Yellow 3) .

- Synthesis: Synthesized via diazo coupling between diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid and 6-hydroxy-2-naphthalenesulfonic acid, followed by isolation as a disodium salt .

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Key Differences :

- Structural Features : This compound (CAS 842-18-2) lacks both diazonium and azo groups, featuring two sulfonate groups and a hydroxyl group on the naphthalene ring .

- Reactivity : The absence of reactive nitrogen groups makes it less versatile in coupling reactions but more stable for industrial applications, such as surfactants or dispersants .

General Trends in Sulfonated Naphthalene Derivatives

Diazonium vs. Azo compounds (e.g., Food Yellow 3) are stable end-products used as dyes, leveraging their extended conjugation for vibrant colors .

Sulfonate Substitution :

- Multiple sulfonate groups enhance water solubility, critical for dye applications. However, diazonium salts with sulfonate groups may still require stabilization via sodium or potassium counterions .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound’s reactivity is exploited in synthesizing azo dyes, but its instability necessitates in situ preparation .

- Performance Metrics : Azo dyes exhibit superior lightfastness and washfastness compared to diazonium-derived colorants, which are rarely used directly in consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.